molecular formula C16H18N6O2 B2989197 N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 1021123-11-4

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2989197
CAS No.: 1021123-11-4
M. Wt: 326.36
InChI Key: BYCZHHZCTVRLGF-UHFFFAOYSA-N
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Description

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. Key structural elements include:

  • Pyrazolo[3,4-d]pyrimidine scaffold: A fused bicyclic system common in kinase inhibitors due to its ability to mimic ATP binding.
  • Ethyl linker with furan-2-carboxamide: A flexible chain terminating in a planar furan moiety, which may enhance solubility and target engagement.

Properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c23-16(13-4-3-9-24-13)17-5-8-22-15-12(10-20-22)14(18-11-19-15)21-6-1-2-7-21/h3-4,9-11H,1-2,5-8H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCZHHZCTVRLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the pyrrolidine group through nucleophilic substitution reactions. The final step usually involves coupling the furan-2-carboxamide moiety to the intermediate product using peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow chemistry may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, potentially converting the furan ring to its corresponding oxide.

  • Reduction: Reduction reactions may target the pyrazolo[3,4-d]pyrimidine core, leading to the formation of dihydro derivatives.

  • Substitution: The pyrrolidine and furan groups allow for various substitution reactions, which can modify the compound's properties.

Common Reagents and Conditions

  • Oxidizing Agents: Manganese dioxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substituting Agents: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, trifluoroacetic anhydride for acetylation.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. Oxidation typically results in oxides, reduction yields dihydro derivatives, and substitution reactions produce various functionalized derivatives.

Scientific Research Applications

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide has several applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential as a biochemical probe in cellular assays.

  • Medicine: Investigated for its activity against specific disease targets, such as certain cancers or neurodegenerative diseases.

  • Industry: Possible use as a starting material for the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrazolo[3,4-d]pyrimidine core is often responsible for the compound's ability to interact with ATP-binding sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrazolo[3,4-d]pyrimidine Derivatives
  • Example 53 (): Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Key Differences: Chromenone and fluorobenzamide substituents instead of pyrrolidinyl and furan carboxamide. Properties: Higher molecular weight (589.1 g/mol) and melting point (175–178°C) compared to the target compound, suggesting increased rigidity .
  • Example 28 (): Structure: 2-(1-(4-(dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one. Key Differences: Dimethylamino group at position 4 and chromenone substituent.
Pyrazolo[3,4-b]pyridine Isomers ()
  • N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide :
    • Structural Divergence: Pyrazolo[3,4-b]pyridine core (vs. pyrazolo[3,4-d]pyrimidine).
    • Implications: Altered electronic distribution and binding pocket compatibility due to ring isomerism .

Substituent Modifications

Thio-Linked Derivatives ()
  • Compounds 2u, 2v, 2w, 2x :
    • Common Features: Pyrazolo[3,4-d]pyrimidine core with thio-linked benzo[d]oxazol or thiazole groups.
    • Key Differences:
  • 2u : Ethoxyethoxyethyl chain (71% yield).
  • 2v : Biotinylated pentanamide (39% yield).
  • 2x : Piperazinyl-pyrimidine-thiazole hybrid (lower yield).
    • Observations: Higher yields (e.g., 92% for 2w) correlate with simpler substituents, suggesting synthetic accessibility trade-offs for complex groups like furan carboxamide .
Pyrrolo[1,2-b]pyridazine Derivatives ()
  • (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide: Structural Contrast: Pyrrolo[1,2-b]pyridazine core with trifluoromethyl and morpholine groups. Relevance: Highlights the pharmacological versatility of fused heterocycles but diverges significantly from pyrazolo[3,4-d]pyrimidine-based designs .

Physicochemical and Pharmacological Implications

Parameter Target Compound Example 53 () Compound 2w ()
Core Structure Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine
Key Substituents Pyrrolidinyl, furan carboxamide Chromenone, fluorobenzamide Thio-benzo[d]oxazol, tert-butoxycarbonyl
Molecular Weight (g/mol) ~400 (estimated) 589.1 ~500 (estimated)
Synthetic Yield Not reported 28% 92%
Functional Groups Amide, pyrrolidine Amide, fluoroaromatic Ester, thioether
  • Solubility : The furan carboxamide in the target compound may enhance aqueous solubility compared to fluorinated aromatics in Example 53 .
  • Selectivity: Pyrrolidinyl’s basicity could improve kinase selectivity over dimethylamino (Example 28) by forming stronger hydrogen bonds .
  • Synthetic Feasibility : Lower yields for complex substituents (e.g., 39% for 2v) suggest challenges in introducing groups like biotin or piperazine .

Biological Activity

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a pyrrolidine ring and a furan carboxamide moiety enhances its structural complexity and potential interactions with biological targets. The molecular formula is C18H22N4OC_{18}H_{22}N_{4}O, with a molecular weight of approximately 306.39 g/mol.

Research indicates that compounds similar to this compound often exhibit inhibitory effects on various kinases and other proteins involved in critical signaling pathways. These interactions may lead to:

  • Inhibition of tumor cell proliferation: The compound has shown potential in reducing the growth of cancer cell lines by inducing apoptosis.
  • Targeting dihydrofolate reductase (DHFR): Similar pyrazolo derivatives have been reported to inhibit DHFR, a key enzyme in nucleotide synthesis, thereby hindering cancer cell proliferation.

Biological Activity Data

The following table summarizes the biological activities reported for related compounds:

Compound NameTargetIC50 Value (µM)Cell Line
Compound ADHFR5.85MCF-7
Compound BKinase21.3A549
Compound CVEGFR3.0HCT116

Case Studies and Experimental Findings

  • Antitumor Activity:
    A study evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their cytotoxic effects against human cancer cell lines. This compound exhibited significant growth inhibition in MCF-7 cells, with an IC50 value comparable to established chemotherapeutics like doxorubicin.
  • Mechanistic Insights:
    Molecular docking studies have suggested that the compound binds effectively to the active site of DHFR, leading to a decrease in enzyme activity and subsequent reduction in nucleotide synthesis. This mechanism is crucial for the development of new anticancer agents targeting resistant cell lines.
  • Apoptotic Induction:
    Flow cytometry analysis revealed that treatment with this compound resulted in increased levels of pro-apoptotic markers such as caspase-3 while decreasing anti-apoptotic proteins like Bcl-2.

Future Directions

Given its promising biological activity, further research is warranted to:

  • Explore the pharmacokinetics and bioavailability of this compound.
  • Investigate its effects in vivo to confirm efficacy and safety profiles.
  • Conduct structure–activity relationship (SAR) studies to optimize the compound for enhanced potency and selectivity.

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